molecular formula C15H22ClN3O2S B13949378 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13949378
M. Wt: 343.9 g/mol
InChI Key: UFODQBTYKRMJJV-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H19ClN4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridazine group, a piperidine ring, and a tert-butyl ester functional group.

Preparation Methods

The synthesis of 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with piperidine-1-carboxylic acid tert-butyl ester in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

    Biology: This compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloropyridazine group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl ester functional group contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

    4-(6-Chloro-pyridazin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester: This compound shares the chloropyridazine group but has a piperazine ring instead of a piperidine ring.

    4-(6-Chloro-pyridazin-3-yl)-morpholine: This compound also contains the chloropyridazine group but has a morpholine ring.

    4-(6-Chloro-pyridazin-3-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but includes a methyl group on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-6-11(7-9-19)10-22-13-5-4-12(16)17-18-13/h4-5,11H,6-10H2,1-3H3

InChI Key

UFODQBTYKRMJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NN=C(C=C2)Cl

Origin of Product

United States

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